N-(3-Chloro-4-methylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a naphtho[1,8-CD]isothiazole moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphtho[1,8-CD]isothiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the naphtho[1,8-CD]isothiazole core.
Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced through a substitution reaction, where a suitable chlorinated phenyl derivative reacts with the naphtho[1,8-CD]isothiazole intermediate.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.
Substitution: The chlorinated phenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogenated compounds and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphtho[1,8-CD]isothiazole derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-methylphenyl)-1-naphthamide: Shares a similar chlorinated phenyl group but differs in the naphtho[1,8-CD]isothiazole moiety.
N-(3-Chloro-4-methylphenyl)-2-naphthamide: Similar structure but lacks the dioxido group.
Uniqueness
N-(3-Chloro-4-methylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide is unique due to the presence of both the chlorinated phenyl group and the naphtho[1,8-CD]isothiazole moiety with a dioxido group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
Molecular Formula |
C19H15ClN2O3S |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetamide |
InChI |
InChI=1S/C19H15ClN2O3S/c1-12-8-9-14(10-15(12)20)21-18(23)11-22-16-6-2-4-13-5-3-7-17(19(13)16)26(22,24)25/h2-10H,11H2,1H3,(H,21,23) |
InChI Key |
DWXMDRLQTKMNMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)Cl |
Origin of Product |
United States |
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